3-(2,4-dimethoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-2H-chromen-2-one
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Overview
Description
3-(2,4-dimethoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxybenzaldehyde and 4-hydroxycoumarin as the primary starting materials.
Condensation Reaction: The 2,4-dimethoxybenzaldehyde undergoes a condensation reaction with 4-hydroxycoumarin in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like ethanol.
Alkylation: The resulting intermediate is then subjected to alkylation using 3-methylbut-2-en-1-ol in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dimethoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the chromenone ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: NaOMe in methanol, KOtBu in tert-butanol.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Alcohols and dihydro derivatives.
Substitution: Various substituted chromenones and phenyl derivatives.
Scientific Research Applications
3-(2,4-dimethoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory, antioxidant, and anticancer properties. It may act as a lead compound for developing new therapeutic agents.
Pharmacology: Research focuses on its interactions with biological targets such as enzymes and receptors, exploring its potential as a drug candidate.
Materials Science: The compound’s unique structural features make it a candidate for developing novel materials with specific optical and electronic properties.
Biology: Studies investigate its effects on cellular processes and its potential role in modulating biological pathways.
Mechanism of Action
The mechanism of action of 3-(2,4-dimethoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-2H-chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes involved in inflammatory pathways or modulate receptor activity to exert its biological effects. Detailed studies are required to elucidate the exact molecular pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A parent compound with a simpler structure, known for its anticoagulant and antimicrobial properties.
4-hydroxycoumarin: A derivative with enhanced biological activity, used as an anticoagulant.
7-hydroxy-4-methylcoumarin: Known for its fluorescent properties and applications in biochemical assays.
Uniqueness
3-(2,4-dimethoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-2H-chromen-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethoxyphenyl and isoprenyl groups enhances its potential for diverse applications compared to simpler coumarin derivatives.
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-7-(3-methylbut-2-enoxy)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-14(2)9-10-26-17-6-5-15-11-19(22(23)27-20(15)13-17)18-8-7-16(24-3)12-21(18)25-4/h5-9,11-13H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXXVBVHVOZSBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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